Phorate

Catalog No.
S539524
CAS No.
298-02-2
M.F
C7H17O2PS3
M. Wt
260.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phorate

CAS Number

298-02-2

Product Name

Phorate

IUPAC Name

diethoxy-(ethylsulfanylmethylsulfanyl)-sulfanylidene-λ5-phosphane

Molecular Formula

C7H17O2PS3

Molecular Weight

260.4 g/mol

InChI

InChI=1S/C7H17O2PS3/c1-4-8-10(11,9-5-2)13-7-12-6-3/h4-7H2,1-3H3

InChI Key

BULVZWIRKLYCBC-UHFFFAOYSA-N

SMILES

CCOP(=S)(OCC)SCSCC

Solubility

0.005 % (NIOSH, 2016)
1.92e-04 M
Soluble in most organic solvents such as acetone.
Miscible with xylene, carbon tetrachloride, dioxane, methyl cellosolve, dibutyl phthalate, vegetable oils
In water, 50 mg/l @ 25 °C
Solubility in water: none
0.005%

Synonyms

Phorate, Thimet 10 G, Thimet 10-G, Thimet 10G

Canonical SMILES

CCOP(=S)(OCC)SCSCC

Description

The exact mass of the compound Phorate is 260.0128 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.005 % (niosh, 2016)1.92e-04 msoluble in most organic solvents such as acetone.miscible with xylene, carbon tetrachloride, dioxane, methyl cellosolve, dibutyl phthalate, vegetable oilsin water, 50 mg/l @ 25 °csolubility in water: none0.005%. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Organothiophosphates. It belongs to the ontological category of organic thiophosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Extraction and Detection of Phorate in Plasma Samples

    Scientific Field: Green Processing and Synthesis

    Summary of Application: Phorate, a highly toxic organophosphorus pesticide, poses significant risks due to its efficiency, versatility, and affordability.

    Methods of Application: In this study, core-shell phorate aptamer-functionalized magnetic nanoparticles were synthesized using solvothermal and self-assembly techniques.

    Results or Outcomes: Under optimal conditions, quantitation of phorate within a range of 2–700 ng·mL −1 was achieved using gas chromatography-mass spectrometry. The detection limit ( S / N = 3) was 0.46 ng·mL −1, and the intraday and interday relative standard deviation were 3.4% and 4.1%, respectively. The material exhibited excellent specificity, an enrichment capacity (EF = 416), and reusability (≥15).

Effect of Phorate on the Development of Hyperglycaemia in Mouse and Resistance Genes in Intestinal Microbiota

Phorate is a highly toxic organophosphate compound, primarily used as an insecticide and acaricide. Its chemical formula is C₇H₁₇O₂PS₃, with the IUPAC name being O,O-diethyl {[(ethylsulfanyl)methyl]sulfanyl}phosphonothioate. This pale yellow liquid is poorly soluble in water but readily dissolves in organic solvents. Phorate acts by inhibiting cholinesterases, enzymes crucial for nerve impulse transmission, making it effective against a variety of pests, including insects, mites, and nematodes .

That influence its toxicity and efficacy:

  • Hydrolysis: In acidic or basic conditions, phorate can hydrolyze, forming less toxic metabolites .
  • Oxidation: The compound is activated to an oxon form by cytochrome P450 enzymes, which then inhibits acetylcholinesterase .
  • Reactions with Glutathione: Phorate can react with glutathione, leading to detoxification pathways that produce less harmful products .

Phorate's primary biological activity stems from its role as a cholinesterase inhibitor. By blocking the action of acetylcholinesterase, it disrupts the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This results in excessive stimulation of muscles and glands, causing symptoms such as salivation, muscle spasms, and potentially death due to respiratory failure at high doses .

Toxicity

The oral LD₅₀ values indicate high toxicity: approximately 1.1–3.2 mg/kg for rats and 3.5–6.5 mg/kg for mice . Chronic exposure can lead to cognitive impairments and other neurological symptoms in humans.

Phorate is primarily applied in agriculture for pest control:

  • Crops: It is effective against sucking and chewing insects on crops such as corn, cotton, and coffee.
  • Soil Treatment: Phorate is particularly useful for controlling soil-dwelling nematodes due to its systemic action; it is absorbed by plant roots and translocated to aerial parts .

Research indicates that phorate interacts significantly with various biological systems:

  • Enzymatic Interactions: It inhibits both acetylcholinesterase and butyrylcholinesterase enzymes, affecting nerve function across different species .
  • Metabolic Pathways: The metabolism of phorate involves oxidative processes that can lead to the formation of both toxic and non-toxic metabolites depending on the enzymatic activity present in different organisms .

Phorate shares similarities with other organophosphate compounds but stands out due to its specific chemical structure and mode of action. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
MalathionC₁₈H₂₄O₃PSLess toxic than phorate; used widely in public health.
ChlorpyrifosC₁₂H₁₄Cl₃NO₄PSBroad-spectrum insecticide; banned in many areas due to toxicity concerns.
DiazinonC₁₂H₁₅N₂O₃PSEffective against a variety of pests; less persistent in soil compared to phorate.

Phorate's unique toxicity profile makes it one of the most dangerous pesticides available, necessitating strict regulations on its use . Its systemic properties allow it to be particularly effective against root-feeding pests but also raise concerns regarding environmental persistence and human health risks.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Phorate is a clear liquid with an objectionable odor. Used as an insecticide and acaricide; it is applied to plants and soil. (EPA, 1998)
COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.
Clear liquid with a skunk-like odor.
Clear liquid with a skunk-like odor. [insecticide]

Color/Form

Pale straw to light brown; colorless to very light yellow liquid.

XLogP3

3.6

Exact Mass

260.0128

Boiling Point

257 to 261 °F at 2 mm Hg (EPA, 1998)
75-78 °C @ 0.1 mm Hg; 118-120 °C @ 0.8 mm Hg; 125-127 °C @ 2.0 mm Hg
257-261°F

Flash Point

320 °F (NIOSH, 2016)
160 °C (Open cup)
160 °C o.c.
320°F (open cup)
(oc) 320°F

Density

1.156 at 77 °F (EPA, 1998)
1.156 @ 25 °C/4 °C
Relative density (water = 1): 1.2
1.16 at 77°F
(77°F): 1.16

LogP

3.56 (LogP)
log Kow = 3.56
3.9

Odor

Skunk-like odo

Appearance

Solid powder

Melting Point

-45 °F (EPA, 1998)
<-15 °C
-42.9 °C
-45°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3W54X3W9IV

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H310: Fatal in contact with skin [Danger Acute toxicity, dermal];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Insecticides

Mechanism of Action

The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/
Organophosphates poison insects and mammals primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. ... At sufficient dosage, loss of enzyme function allows accumulation of acetylcholine (the impulse- transmitter substance) at cholinergic neuroeffector junctions (muscarinic effects, and at skeletal myoneural junctions and in autonomic ganglia (nicotinic effects). Organophosphates also impair nerve impulse transmission in the brain ... . /Organophosphate pesticides/

Vapor Pressure

0.00084 mm Hg at 68 °F (EPA, 1998)
6.38e-04 mmHg
85 mPa (6.38X10-4 mm Hg) @ 25 °C
Vapor pressure, Pa at 20 °C: 0.1
0.00084 mmHg at 68°F
0.0008 mmHg

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

298-02-2

Associated Chemicals

Phorate sulfoxide; 2588-03-6 (metabolite)

Wikipedia

Phorate

Use Classification

Agrochemicals -> Insecticides
Fire Hazards -> Reactive - 1st degree
INSECTICIDES

Methods of Manufacturing

Phorate is produced by reaction of O,O-diethyldithiophosphoric acid with ethanethiol and formaldehyde.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Phorate (technical grade) as Class IA: extremely hazardous; Main Use: insecticide.
... WORKED INTO SOIL AROUND VARIETY OF ORNAMENTALS--EG, ROSE APHIDS, VARIOUS LEAF MINERS, BORERS, ETC; CONTROLLED FOR EXTENDED PERIODS FOLLOWING SINGLE SOIL APPLICATION.
TOLERANCE TO ORGANOPHOSPHORUS CMPD ... PHORATE ... INCR IN /SOIL-INHABITING/ DIABROTICA VIRGIFERA BY 60% IN PERIOD FROM 1963 TO 1967 ... .
Application rates (lb active ingredient): Ornamentals: 8-20 lb/acre (10% granular product); agricultural food/feed crops: 1-3 lb/acre (10-20% granular product), except sugarcane, which is 4 lb/acre, and potato, which is 3.6 lb/acre. the emulsifiable concentrates are applied at 1 lb/acre (6 lb/gal emulsifiable concentrate) for bermuda grass, and at 2-2.18 lb/150 lb seed (8-8.7 lb/gal emulsifiable concentrate for treatment of cottonseed.
For more General Manufacturing Information (Complete) data for PHORATE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

DETERMINATION OF OXIDATIVE METABOLITES OF PHORATE IN SOIL BY EMISSION SPECTROSCOPIC GAS CHROMATOGRAPHY.
Recent advances in mixed-phase GC are developed and applied to the determination of phorate and its metabolites. Phases which were taken into account are OV-101, OV-17, OV-225, and Apolar-5CP.
GLC methods were developed for the determination of residues in asparagus tissue and soil for phorate and its sulfoxide and sulfone. Detection was accomplished using an alkali FID and a GC column.
Automated capillary GC analysis of phorate residues in food is described.
For more Analytic Laboratory Methods (Complete) data for PHORATE (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

ESTIMATION OF CHOLINESTERASE ACTIVITY OF ORGANOPHOSPHORUS INSECTICIDES IN HUMAN RED BLOOD CELLS AND PLASMA BY INCUBATION WITH KNOWN EXCESS OF CHOLINESTERASE & ADDN OF KNOWN EXCESS OF ACETYLCHOLINE. ACETIC ACID PRODUCED DETERMINED FROM CHANGE IN PH (PH METER). /ORGANOPHOSPHORUS INSECTICIDES/

Storage Conditions

Provision to contain effluent from fire extinguishing. Separated from food and feedstuffs. Keep in a well-ventilated room.
Keep out of reach of domestic animals. Not for use or storage in or around home.

Stability Shelf Life

Stable at room temp.
HAS HALF-LIFE OF 2 HR IN AQ SOLN @ PH 8 @ 70 °C; MUCH MORE STABLE IN ACID MEDIUM
At room temp, stable for at least 2 yr. /Technical phorate/
OXIDIZABLE IN AIR
For more Stability/Shelf Life (Complete) data for PHORATE (6 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

Pesticide Residues Identification by Optical Spectrum in the Time-Sequence of Enzyme Inhibitors Performed on Microfluidic Paper-Based Analytical Devices (µPADs)

Ning Yang, Naila Shaheen, Liangliang Xie, Junjie Yu, Hussain Ahmad, Hanping Mao
PMID: 31269660   DOI: 10.3390/molecules24132428

Abstract

Pesticides vary in the level of poisonousness, while a conventional rapid test card only provides a general "absence or not" solution, which cannot identify the various genera of pesticides. In order to solve this problem, we proposed a seven-layer paper-based microfluidic chip, integrating the enzyme acetylcholinesterase (AChE) and chromogenic reaction. It enables on-chip pesticide identification via a reflected light intensity spectrum in time-sequence according to the different reaction efficiencies of pesticide molecules and assures the optimum temperature for enzyme activity. After pretreatment of figures of reflected light intensity during the 15 min period, the figures mainly focused on the reflected light variations aroused by the enzyme inhibition assay, and thus, the linear discriminant analysis showed satisfying discrimination of imidacloprid (Y = -1.6525X - 139.7500), phorate (Y = -3.9689X - 483.0526), and avermectin (Y = -2.3617X - 28.3082). The correlation coefficients for these linearity curves were 0.9635, 0.8093, and 0.9094, respectively, with a 95% limit of agreement. Then, the avermectin class chemicals and real-world samples (i.e., lettuce and rice) were tested, which all showed feasible graphic results to distinguish all the chemicals. Therefore, it is feasible to distinguish the three tested kinds of pesticides by the changes in the reflected light spectrum in each min (15 min) via the proposed chip with a high level of automation and integration.


Evaluating the broad-spectrum efficacy of the acetylcholinesterase oximes reactivators MMB4 DMS, HLö-7 DMS, and 2-PAM Cl against phorate oxon, sarin, and VX in the Hartley guinea pig

Christina M Wilhelm, Thomas H Snider, Michael C Babin, Gennady E Platoff Jr, David A Jett, David T Yeung
PMID: 30056178   DOI: 10.1016/j.neuro.2018.07.014

Abstract

Organophosphorus (OP) compounds, including pesticides and chemical warfare nerve agents (CWNA), are threats to the general population as possible weapons of terrorism or by accidental exposure whether through inadvertent release from manufacturing facilities or during transport. To mitigate the toxicities posed by these threats, a therapeutic regimen that is quick-acting and efficacious against a broad spectrum of OPs is highly desired. The work described herein sought to assess the protective ratio (PR), median effective doses (ED
), and therapeutic index (TI = oxime 24-h LD
/oxime ED
) of MMB4 DMS, HLö-7 DMS, and 2-PAM Cl against the OPs sarin (GB), VX, and phorate-oxon (PHO). All OPs are representative of the broader classes of G and V chemical warfare nerve agents and persistent pesticides. MMB4 DMS and HLö-7 DMS were previously identified as comparative efficacy leads warranting further evaluations. 2-PAM Cl is the U.S. FDA-approved standard-of-care oxime therapy for OP intoxication. Briefly, PRs were determined in male guinea pigs by varying the subcutaneously (SC) delivered OP dose followed then by therapy with fixed levels of the oxime and atropine (0.4 mg/kg; administered intramuscularly [IM]). ED
s were determined using a similar approach except the OP dose was held constant at twice the median lethal dose (2 × LD
) while the oxime treatment levels were varied. The ED
information was then used to calculate the TI for each OP/oxime combination. Both MMB4 DMS and HLö-7 DMS provided significant protection, i.e., higher PR against GB, VX, and PHO when compared to atropine controls, but significance was not readily demonstrated across the board when compared against 2-PAM Cl. The ED
values of MMB4 DMS was consistently lower than that of the other oximes against all three OPs. Furthermore, based on those ED
s, the TI trend of the various oximes against both GB and VX was MMB4 DMS > HLö-7 DMS > 2-PAM Cl, while against PHO, MMB4 DMS > 2-PAM Cl > HLö-7 DMS.


Bioremediation of organophosphorus pesticide phorate in soil by microbial consortia

Monu Jariyal, Vikas Jindal, Kousik Mandal, Virash Kamal Gupta, Balwinder Singh
PMID: 29772463   DOI: 10.1016/j.ecoenv.2018.04.063

Abstract

Microbial consortia isolated from aged phorate contaminated soil were used to degrade phorate. The consortia of three microorganisms (Brevibacterium frigoritolerans, Bacillus aerophilus and Pseudomonas fulva) could degrade phorate, and the highest phorate removal (between 97.65 and 98.31%) was found in soils inoculated with mixed cultures of all the three bacterial species. However, the mixed activity of any of two of these bacteria was lower than mixed consortia of all the three bacterial species. The highest degradation by individual mixed consortia of (B. frigoritolerans+B.aerophilus, B. aerophilus+P. fulva and B. frigoritolerans+P. fulva) appeared in soil between (92.28-94.09%, 95.45-97.15% and 94.08-97.42%, respectively). Therefore, inoculation of highly potential microbial consortia isolated from in situ contaminated soil could result in most effective bioremediation consortia for significantly relieving soils from phorate residues. This much high phorate remediation from phorate contaminated soils have never been reported earlier by mixed culture of native soil bacterial isolates.


[Clinical effect of alanyl glutamine in the treatment of patients with gastrointestinal function obstacle caused by severe phorate poisoning]

Z K Yu, Z J Gong, X D Jian, A J Qu
PMID: 29081098   DOI: 10.3760/cma.j.issn.1001-9391.2017.07.006

Abstract

To observe the therapeutic efficacy of alanyl glutamine injection on patients with gastrointestinal function obstacle caused by severe phorate poisoning.
A total of 80 eligible patients with gastrointestinal function obstacle caused by severe phorate poisoning were randomly divided into the control group (
=40) and treatment group (
=40) . The control group was treated with the conventional therapy, which included forbidden diet, atropine, pralidoxime iodide, anti-inflammatory, albumin infusion, ω-3 fish oil fat emulsion, protection of organs function, blood perfusion, and Fat Emulsion, Amino Acids (17) and Glucose Injection. The treatment group was treated with alanyl glutamine injection plus the conventional therapy. To observe the time of recovering to normal of gastrointestinal function between the two groups, compared the AChE activity and changes of prealbumin, albumin and total protein of the two groups respectively. Furthermore, the total atropine dosage, the total pralidoxime iodide dosage and ICU stay time between the two groups were also compared.
The gastrointestinal function recovery time of patients in the treatment group was less than the control group, the difference was statistically significant (
<0.05) . From the third day of treatment, the serum cholinesterase activity of the treatment group was higher than the control group, the difference was statistically significant (
<0.05) . On the 5th day and 10th day of the treatment, the prealbumin, albumin and total protein of the treatment group were significantly higher than these indexes of the control group in the same period, the difference were statistically significant (
<0.05) . The total atropine dosage, the total pralidoxime iodide dosage and ICU stay time in the treatment group were lower than the control group, the difference were statistically significant (
<0.05) .
Alanyl glutamine injection has a great therapeutic effect for gastrointestinal function obstacle patients caused by severe phorate poisoning.


Phorate induced oxidative stress, DNA damage and differential expression of p53, apaf-1 and cat genes in fish, Channa punctatus (Bloch, 1793)

Arun Ratn, Yashika Awasthi, Manoj Kumar, Sunil Kumar Singh, Renu Tripathi, Sunil P Trivedi
PMID: 28511133   DOI: 10.1016/j.chemosphere.2017.05.008

Abstract

The present study was conducted to assess the in-vivo activities of certain molecular biomarkers under the impact of phorate exposure. Fish, Channa punctatus (35 ± 3.0 g; 14.5 ± 1.0 cm; Actinopterygii) were subjected to semi-static conditions having 5% (0.0375 mg/L for T1 group) and 10% of 96 h-LC
(0.075 mg/L for T2 group) of phorate exposure for 15 and 30 d. The oxidative stress was assessed in terms of superoxide dismutase (SOD) and catalase (CAT) activities. DNA damage was measured as induction of micronuclei (MN) and consequent differential expression of apoptotic genes-tumor suppressor (p53), apoptotic peptidase activating factor-1 (apaf-1) and catalase (cat) in liver and kidney, two major sites of biotransformation in fish, were quantified. Our findings reveal significant (p < 0.001) augmentations in SOD and CAT activities of liver and kidney tissues. MN frequency in erythrocytes of fish also increases significantly (p < 0.05) in a dose- and time-dependent manner. The mRNA level of p53 increased significantly (p < 0.05) in liver at 10% of 96 h-LC
of phorate exposure after 30 d suggesting generation of stress due to accumulation of reactive oxygen species (ROS). Eventually, these findings decipher the dual role of ROS in generating genotoxicity as is evident by micronuclei induction and differential regulation of p53, apaf-1 and cat genes during the phorate induced DNA damage and apoptosis in test fish. The experimental inferences drawn on the basis of activities of aforesaid biomarkers shall be helpful in elucidating the possible causes of apoptosis under stressful conditions. Further, this study finds ample application in biomonitoring of phorate polluted aquatic ecosystem.


Phorate can reverse P450 metabolism-based herbicide resistance in Lolium rigidum

Roberto Busi, Todd Adam Gaines, Stephen Powles
PMID: 27643926   DOI: 10.1002/ps.4441

Abstract

Organophosphate insecticides can inhibit specific cytochrome P450 enzymes involved in metabolic herbicide resistance mechanisms, leading to synergistic interactions between the insecticide and the herbicide. In this study we report synergistic versus antagonistic interactions between the organophosphate insecticide phorate and five different herbicides observed in a population of multiple herbicide-resistant Lolium rigidum.
Phorate synergised with three different herbicide modes of action, enhancing the activity of the ALS inhibitor chlorsulfuron (60% LD
reduction), the VLCFAE inhibitor pyroxasulfone (45% LD
reduction) and the mitosis inhibitor trifluralin (70% LD
reduction). Conversely, phorate antagonised the two thiocarbamate herbicides prosulfocarb and triallate with a 12-fold LD
increase.
We report the selective reversal of P450-mediated metabolic multiple resistance to chlorsulfuron and trifluralin in the grass weed L. rigidum by synergistic interaction with the insecticide phorate, and discuss the putative mechanistic basis. This research should encourage diversity in herbicide use patterns for weed control as part of a long-term integrated management effort to reduce the risk of selection of metabolism-based multiple herbicide resistance in L. rigidum. © 2016 Society of Chemical Industry.


Kinetic analysis of oxime-assisted reactivation of human, Guinea pig, and rat acetylcholinesterase inhibited by the organophosphorus pesticide metabolite phorate oxon (PHO)

Robert A Moyer, Kevin G McGarry Jr, Michael C Babin, Gennady E Platoff Jr, David A Jett, David T Yeung
PMID: 29482737   DOI: 10.1016/j.pestbp.2018.01.009

Abstract

Phorate is a highly toxic agricultural pesticide currently in use throughout the world. Like many other organophosphorus (OP) pesticides, the primary mechanism of the acute toxicity of phorate is acetylcholinesterase (AChE) inhibition mediated by its bioactivated oxon metabolite. AChE reactivation is a critical aspect in the treatment of acute OP intoxication. Unfortunately, very little is currently known about the capacity of various oximes to rescue phorate oxon (PHO)-inhibited AChE. To help fill this knowledge gap, we evaluated the kinetics of inhibition, reactivation, and aging of PHO using recombinant AChE derived from three species (rat, guinea pig and human) commonly utilized to study the toxicity of OP compounds and five oximes that are currently fielded (or have been deemed extremely promising) as anti-OP therapies by various nations around the globe: 2-PAM Cl, HI-6 DMS, obidoxime Cl
, MMB4-DMS, and HLö7 DMS. The inhibition rate constants (k
) for PHO were calculated for AChE derived from each species and found to be low (i.e., 4.8×10
to 1.4×10
M
min
) compared to many other OPs. Obidoxime Cl
was the most effective reactivator tested. The aging rate of PHO-inhibited AChE was very slow (limited aging was observed out to 48h) for all three species.
(1) Obidoxime Cl
was the most effective reactivator tested. (2) 2-PAM Cl, showed limited effectiveness in reactivating PHO-inhibited AChE, suggesting that it may have limited usefulness in the clinical management of acute PHO intoxication. (3) The therapeutic window for oxime administration following exposure to phorate (or PHO) is not limited by aging.


Evaluation of absorbent materials for use as ad hoc dry decontaminants during mass casualty incidents as part of the UK's Initial Operational Response (IOR)

Nick Kassouf, Sara Syed, Joanne Larner, Richard Amlôt, Robert P Chilcott
PMID: 28152053   DOI: 10.1371/journal.pone.0170966

Abstract

The UK's Initial Operational Response (IOR) is a revised process for the medical management of mass casualties potentially contaminated with hazardous materials. A critical element of the IOR is the introduction of immediate, on-scene disrobing and decontamination of casualties to limit the adverse health effects of exposure. Ad hoc cleansing of the skin with dry absorbent materials has previously been identified as a potential means of facilitating emergency decontamination. The purpose of this study was to evaluate the in vitro oil and water absorbency of a range of materials commonly found in the domestic and clinical environments and to determine the effectiveness of a small, but representative selection of such materials in skin decontamination, using an established ex vivo model. Five contaminants were used in the study: methyl salicylate, parathion, diethyl malonate, phorate and potassium cyanide. In vitro measurements of water and oil absorbency did not correlate with ex vivo measurements of skin decontamination. When measured ex vivo, dry decontamination was consistently more effective than a standard wet decontamination method ("rinse-wipe-rinse") for removing liquid contaminants. However, dry decontamination was ineffective against particulate contamination. Collectively, these data confirm that absorbent materials such as wound dressings and tissue paper provide an effective, generic capability for emergency removal of liquid contaminants from the skin surface, but that wet decontamination should be used for non-liquid contaminants.


Dissipation behavior of phorate and its toxic metabolites in the sandy clay loam soil of a tropical sugarcane ecosystem using a single-step sample preparation method and GC-MS

Thirumalaiandi Ramasubramanian, Mariappan Paramasivam
PMID: 27546010   DOI: 10.1002/jssc.201600560

Abstract

The dissipation of phorate in the sandy clay loam soil of tropical sugarcane ecosystem was studied by employing a single-step sample preparation method and gas chromatography with mass spectrometry. The limit of quantification of the method was 0.01 μg/g. The recoveries of phorate, phorate sulfoxide, phorate sulfone, and phorate oxon were in the range 94.00-98.46% with relative standard deviations of 1.51-3.56% at three levels of fortification between 0.01 and 0.1 μg/g. The Half-life of phorate and the total residues, which include phorate, phorate sulfoxide and phorate sulfone, was 5.5 and 19.8 days, respectively at the recommended dose of insecticide. Phorate rapidly oxidized into its sulfoxide metabolite in the sandy clay loam soil. Phorate sulfoxide alone accounted for more than 20% of the total residues within 2 h post-application and it was more than 50% on the fifth day after treatment irrespective of the doses applied. Phorate sulfoxide and phorate sulfone reached below the detectable level on 105 and 135 days after treatment, respectively as against 45 days after treatment for phorate residues at the recommended dose. Thus, the reasonably prolonged efficacy of phorate against soil pests may be attributed to longer persistence of its more toxic sulfoxide and sulfone metabolites.


Prenatal organophosphate insecticide exposure and infant sensory function

Monica K Silver, Jie Shao, Chai Ji, Binquan Zhu, Lin Xu, Mingyan Li, Minjian Chen, Yankai Xia, Niko Kaciroti, Betsy Lozoff, John D Meeker
PMID: 29402694   DOI: 10.1016/j.ijheh.2018.01.010

Abstract

Occupational studies suggest that exposure to organophosphate insecticides (OPs) can lead to vision or hearing loss. Yet the effects of early-life exposure on visual and auditory function are unknown. Here we examined associations between prenatal OP exposure and grating visual acuity (VA) and auditory brainstem response (ABR) during infancy.
30 OPs were measured in umbilical cord blood using gas chromatography tandem mass spectrometry in a cohort of Chinese infants. Grating visual acuity (VA) (n = 179-200) and auditory brainstem response (ABR) (n = 139-183) were assessed at 6 weeks, 9 months, and 18 months. Outcomes included VA score, ABR wave V latency and central conduction time, and head circumference (HC). Associations between sensory outcomes during infancy and cord OPs were examined using linear mixed models.
Prenatal chlorpyrifos exposure was associated with lower 9-month grating VA scores; scores were 0.64 (95% CI: -1.22, -0.06) points lower for exposed versus unexposed infants (p = 0.03). The OPs examined were not associated with infant ABR latencies, but chlorpyrifos and phorate were both significantly inversely associated with HC at 9 months; HCs were 0.41 (95% CI: 0.75, 0.6) cm and 0.44 (95% CI: 0.88, 0.1) cm smaller for chlorpyrifos (p = 0.02) and phorate (p = 0.04), respectively.
We found deficits in grating VA and HC in 9-month-old infants with prenatal exposure to chlorpyrifos. The clinical significance of these small but statistically significant deficits is unclear. However, the disruption of visual or auditory pathway maturation in infancy could potentially negatively affect downstream cognitive development.


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